L-Metionil-L-isoleucina

Descripción general

Descripción

L-Methionyl-L-isoleucine is a dipeptide composed of the amino acids methionine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism . This compound is of interest due to its potential physiological or cell-signaling effects, although most dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Aplicaciones Científicas De Investigación

L-Methionyl-L-isoleucine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and degradation.

Biology: Investigated for its role in protein metabolism and cell signaling.

Medicine: Potential therapeutic applications due to its antioxidant properties and involvement in metabolic pathways.

Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC)

Mecanismo De Acción

Target of Action

L-Methionyl-L-isoleucine, a dipeptide composed of methionine and isoleucine, is an incomplete breakdown product of protein digestion or protein catabolism . It primarily targets the metabolic pathways of these two amino acids, influencing their synthesis and catabolism .

Mode of Action

It’s known that methionine, one of the components of l-methionyl-l-isoleucine, may have antioxidant activity and may protect against the toxic effects of hepatotoxins, such as acetaminophen .

Biochemical Pathways

The pathways regulating methionine and isoleucine metabolism are very efficiently interconnected in organisms. As both methionine and isoleucine serve as substrates for each other’s synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence each other’s availability . In E. coli, the biosynthesis pathway from L-homoserine to L-methionine forms the L-methionine terminal synthetic module .

Pharmacokinetics

It’s known that some dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Result of Action

The molecular and cellular effects of L-Methionyl-L-isoleucine’s action are largely dependent on the roles of methionine and isoleucine in the body. Methionine is used for protein synthesis and serves as a precursor to other important compounds in the body . Isoleucine is an essential amino acid that is important for protein synthesis and other metabolic functions .

Action Environment

The action, efficacy, and stability of L-Methionyl-L-isoleucine can be influenced by various environmental factors. For instance, in plants, the accumulation of branched-chain amino acids (BCAAs), including isoleucine, is induced many-fold during osmotic stress . In E. coli, the production of L-methionine was significantly promoted by modifying the L-methionine terminal synthetic module .

Análisis Bioquímico

Biochemical Properties

L-Methionyl-L-isoleucine plays a role in biochemical reactions. Methionine, one of the components of L-Methionyl-L-isoleucine, has three ubiquitous functions: it is utilized in protein synthesis, and, via its metabolite, AdoMet, it serves as a methyl donor in transmethylation reactions and as an aminopropyl donor in the synthesis of polyamines . In addition, methionine provides sulfur for cysteine synthesis in organisms incapable of fixing inorganic sulfur .

Cellular Effects

It is known that methionine, a component of L-Methionyl-L-isoleucine, plays a role in metabolic health and lifespan in genetically heterogeneous mice . Restriction of methionine improves metabolic health, reduces frailty, and increases the lifespan of both male and female mice, with greater benefits for males .

Molecular Mechanism

The mechanism of the possible anti-hepatotoxic activity of L-Methionyl-L-isoleucine is not entirely clear . It is known that methionine, a component of L-Methionyl-L-isoleucine, may protect against the toxic effects of hepatotoxins, such as acetaminophen . Methionine may have antioxidant activity .

Metabolic Pathways

L-Methionyl-L-isoleucine is involved in the metabolism of threonine, methionine, and isoleucine . As both threonine and methionine serve as substrates for isoleucine synthesis, their synthesis and catabolism under different developmental and environmental conditions also influence isoleucine availability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Methionyl-L-isoleucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of L-Methionyl-L-isoleucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are scalable and can be optimized for high yield and purity. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the production process .

Análisis De Reacciones Químicas

Types of Reactions

L-Methionyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Substituted peptides with modified side chains.

Comparación Con Compuestos Similares

L-Methionyl-L-isoleucine can be compared with other dipeptides and amino acids:

Similar Compounds: Methionyl-leucine, methionyl-valine, isoleucyl-methionine.

Uniqueness: The combination of methionine and isoleucine in L-Methionyl-L-isoleucine provides unique properties such as enhanced stability and specific physiological effects compared to other dipeptides

Conclusion

L-Methionyl-L-isoleucine is a dipeptide with significant potential in various fields of research and industry. Its unique combination of methionine and isoleucine residues offers distinct chemical and biological properties, making it a valuable compound for further study and application.

Actividad Biológica

L-Methionyl-L-isoleucine is a dipeptide composed of the amino acids methionine and isoleucine. This compound has garnered interest in various biological contexts due to its potential roles in metabolic processes, protein synthesis, and cellular signaling. This article aims to provide a comprehensive overview of the biological activity associated with L-methionyl-L-isoleucine, supported by relevant research findings, case studies, and data tables.

Biological Functions

1. Protein Synthesis and Metabolism

L-Methionyl-L-isoleucine plays a crucial role in protein synthesis as both methionine and isoleucine are essential amino acids. Methionine acts as a starting point for protein synthesis, while isoleucine is involved in various metabolic pathways including energy production and muscle metabolism.

2. Antioxidant Activity

Research indicates that dipeptides like L-methionyl-L-isoleucine exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

3. Influence on Cellular Signaling

Studies have shown that certain dipeptides can influence cellular signaling pathways. For instance, L-methionyl-L-isoleucine may interact with specific receptors or proteins involved in growth factor signaling, potentially impacting cell growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Protein Synthesis | Essential for the formation of proteins | |

| Antioxidant Effects | Scavenging free radicals | |

| Cellular Signaling | Modulation of growth factor receptors |

Case Studies

Case Study 1: Antioxidant Properties in Neurodegeneration

A study investigated the effects of various dipeptides, including L-methionyl-L-isoleucine, on neuroprotection against oxidative stress in neuronal cell cultures. Results demonstrated that treatment with this dipeptide significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential application in neuroprotective therapies.

Case Study 2: Muscle Recovery Post-Exercise

Another study explored the impact of L-methionyl-L-isoleucine supplementation on muscle recovery following intense exercise. Participants who received the dipeptide showed improved recovery times and reduced muscle soreness compared to those who did not receive supplementation, indicating its potential as a performance-enhancing agent.

Propiedades

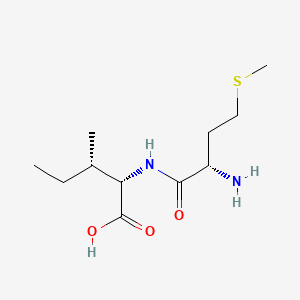

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRSJFVXREKOR-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193859 | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40883-17-8 | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40883-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040883178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-methionyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-METHIONYL-L-ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UNF5G723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.